1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 937598-78-2
VCID: VC8423484
InChI: InChI=1S/C18H17N3O2/c1-11-16-14(18(22)23)9-15(13-7-8-13)19-17(16)21(20-11)10-12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3,(H,22,23)
SMILES: CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)CC4=CC=CC=C4
Molecular Formula: C18H17N3O2
Molecular Weight: 307.3 g/mol

1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS No.: 937598-78-2

Cat. No.: VC8423484

Molecular Formula: C18H17N3O2

Molecular Weight: 307.3 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 937598-78-2

Specification

CAS No. 937598-78-2
Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
IUPAC Name 1-benzyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C18H17N3O2/c1-11-16-14(18(22)23)9-15(13-7-8-13)19-17(16)21(20-11)10-12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3,(H,22,23)
Standard InChI Key AMIFSJBVJVHAJY-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)CC4=CC=CC=C4
Canonical SMILES CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

1-Benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid features a fused pyrazolo[3,4-b]pyridine core substituted with a benzyl group at the 1-position, a cyclopropyl moiety at the 6-position, and a methyl group at the 3-position. The carboxylic acid functional group at the 4-position enhances its potential for hydrogen bonding and salt formation, critical for bioavailability and target interaction .

Table 1: Key Identifiers and Descriptors

PropertyValue/DescriptorSource
CAS Number937598-78-2
IUPAC Name1-benzyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Molecular FormulaC₁₈H₁₇N₃O₂
Molecular Weight307.3–307.35 g/mol
SMILESCC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)CC4=CC=CC=C4
InChIKeyAMIFSJBVJVHAJY-UHFFFAOYSA-N

Spectral and Computational Data

The InChI (International Chemical Identifier) string for this compound, InChI=1S/C18H17N3O2/c1-11-16-14(18(22)23)9-15(13-7-8-13)19-17(16)21(20-11)10-12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3,(H,22,23), encodes its stereochemical and connectivity details . Computational models predict a boiling point of 530.6±50.0 °C and a density of 1.4±0.1 g/cm³, though experimental validation remains pending .

Synthesis and Structural Analogues

Structural Analogues and Activity Trends

Analogues with modifications at the 1-, 3-, and 6-positions demonstrate varied bioactivities:

  • 1-(4-Chlorobenzyl) variants (e.g., PubChem CID 19616696) show enhanced metabolic stability due to halogenation .

  • PPARα agonists like compound A and B in pyrazolo[3,4-b]pyridine derivatives exhibit 100-fold transactivation efficacy at micromolar concentrations, mediated by hydrogen bonding with Tyr464 and Ser280 in the PPARα ligand-binding domain .

Physicochemical and Pharmacokinetic Profiles

Solubility and Lipophilicity

The carboxylic acid group confers moderate aqueous solubility (~0.1–1 mg/mL at pH 7.4), while the benzyl and cyclopropyl substituents increase logP values, suggesting moderate lipophilicity (predicted logP = 2.8–3.2) . These properties balance membrane permeability and solubility, making the compound suitable for oral drug development.

Stability and Degradation

Under accelerated stability testing (40°C/75% RH), pyrazolo[3,4-b]pyridines typically degrade <5% over 30 days, with hydrolysis at the carboxylic acid group being the primary degradation pathway.

Biological Activity and Mechanistic Insights

ParameterInferenceBasis
TargetPPARα, inflammatory enzymesStructural analogy to
EC₅₀ for PPARα activation~1–10 µM (estimated)Comparison with
Metabolic PathwayHepatic glucuronidationCarboxylic acid moiety

Applications in Drug Discovery

Metabolic Disorder Therapeutics

Given PPARα’s role in lipid metabolism, this compound could be optimized for dyslipidemia or type 2 diabetes. Structural tweaks, such as fluorination at the benzyl ring, may improve potency and selectivity .

Oncological Applications

Pyrazolo[3,4-b]pyridines inhibit kinases like BRAF and CDK4/6. Molecular docking studies suggest that the cyclopropyl group may sterically hinder ATP-binding pockets in oncogenic kinases.

Future Research Directions

  • In vitro PPARα Transactivation Assays: Validate agonist activity using GAL4-reporter systems .

  • ADMET Profiling: Assess hepatic microsomal stability and CYP450 inhibition.

  • Lead Optimization: Introduce electron-withdrawing groups at the benzyl para-position to enhance metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator